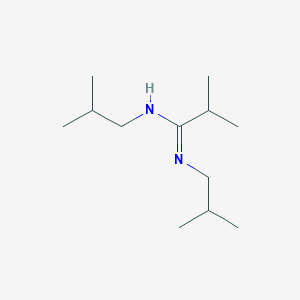
(1E)-2-Methyl-N,N'-bis(2-methylpropyl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is an organic compound with a unique structure characterized by the presence of two isobutyl groups attached to a propanimidamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide typically involves the reaction of 2-methylpropan-1-amine with a suitable precursor such as 2-methylpropanimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The general reaction scheme is as follows:
2-Methylpropan-1-amine+2-Methylpropanimidoyl chloride→(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide
Industrial Production Methods: On an industrial scale, the production of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides or other derivatives.
科学的研究の応用
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanamide: Similar structure but with an amide group instead of an imidamide group.
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)butanimidamide: Similar structure but with a butanimidamide backbone.
Uniqueness: (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is unique due to its specific imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two isobutyl groups also contributes to its unique steric and electronic properties, making it a valuable compound for various applications.
特性
CAS番号 |
92173-59-6 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC名 |
2-methyl-N,N'-bis(2-methylpropyl)propanimidamide |
InChI |
InChI=1S/C12H26N2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3,(H,13,14) |
InChIキー |
DPAKFUVSMSKONH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=NCC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


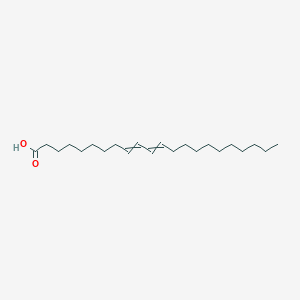
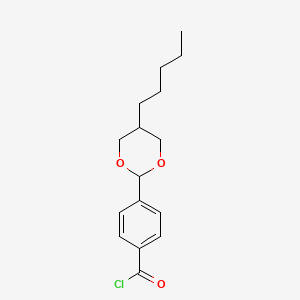
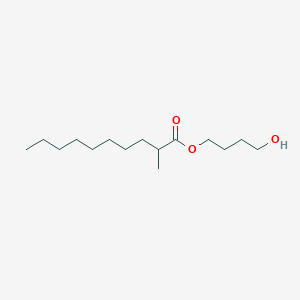
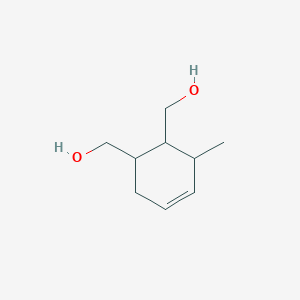
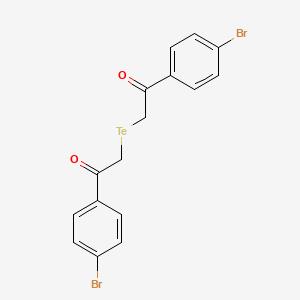
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

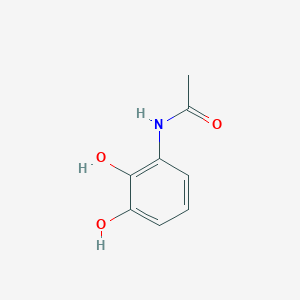
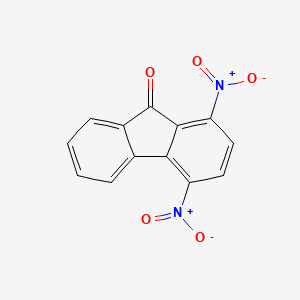

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
